2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a heterocyclic compound featuring an imidazole core substituted with a 3-methylphenyl group at position 2 and a phenyl group at position 3. The sulfanyl (-S-) linkage at position 4 connects the imidazole ring to an acetamide group, which is further substituted with a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-6-5-9-16(12-14)19-24-18(15-7-3-2-4-8-15)20(25-19)28-13-17(26)23-21-22-10-11-27-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBJXPSAZTYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a source of nitrogen.
Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether-imidazole compound can be reacted with a thiazole derivative under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the imidazole or thiazole rings, potentially altering their electronic properties.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide have been evaluated against various cancer cell lines using the MTT assay.
In a study by Yurttas et al., several imidazole derivatives demonstrated promising cytotoxic effects against C6 (rat glioma) and HepG2 (human liver) cancer cells. The IC50 values for selected compounds were reported as follows:
| Compound | IC50 (C6) | IC50 (HepG2) |
|---|---|---|
| 20g | 15.67 ± 2.52 µM | 58.33 ± 2.89 µM |
| Cisplatin | 23.0 ± 1.73 µM | 46.67 ± 7.64 µM |
These results suggest that the compound could serve as a lead structure for further development of anticancer agents .
Antitubercular Activity
Another significant application of this compound is in the field of anti-tuberculosis research. Amini et al. synthesized various imidazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited considerable inhibition percentages compared to standard drugs like rifampicin.
| Compound | Inhibition % |
|---|---|
| 71d | 50% |
| Rifampicin | >98% |
This highlights the potential of thiazole-containing compounds in combating tuberculosis .
Antimicrobial Properties
The thiazole and imidazole rings are known for their antimicrobial activities. Research has shown that compounds with these moieties can inhibit bacterial growth effectively. Specific studies have demonstrated that modifications to these structures can enhance their antibacterial efficacy against various pathogens .
Case Studies and Research Insights
- Antitumor Potential : A comprehensive study on imidazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines, indicating a structure-activity relationship that can guide future drug design .
- Polypharmacology : Machine learning approaches have been employed to analyze compound-protein interactions involving imidazole derivatives, suggesting that these compounds may engage multiple biological targets simultaneously, which is advantageous in complex diseases like cancer .
- Therapeutic Synergies : Combining thiazole and imidazole derivatives with existing therapies has shown potential for synergistic effects, enhancing overall therapeutic outcomes in treating resistant strains of bacteria and cancer cells .
Mechanism of Action
The mechanism of action of 2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological activity. Generally, compounds with imidazole and thiazole rings can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. The thioether linkage might also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s imidazole-thiazole system contrasts with the oxadiazole cores in analogs 8t–8w.
- Substituent Diversity : The target’s 3-methylphenyl and phenyl groups may enhance lipophilicity relative to the chloro (8t), ethoxy (8u), nitro (8v), or pyridinyl (8w) substituents, which introduce polar or electron-withdrawing effects.
- Molecular Weight : The target’s estimated molecular weight (~410 g/mol) aligns with analogs 8t–8v (422–428.5 g/mol), suggesting comparable bioavailability profiles .
Hypothetical Insights :
- The thiazole moiety in the target compound may enhance BChE inhibition compared to oxadiazole-based analogs, as thiazoles are known to interact with cholinesterase active sites .
- The absence of electron-withdrawing groups (e.g., nitro in 8v) on the target’s phenyl rings might reduce α-glucosidase inhibition efficacy, as such groups often enhance substrate binding .
Crystallographic and Hydrogen-Bonding Considerations
Structural validation tools like SHELX are critical for resolving intricate hydrogen-bonding networks in such compounds, which dictate crystallization behavior and stability . For example, the oxadiazole analogs in likely exhibit distinct hydrogen-bonding patterns compared to the target’s imidazole-thiazole system, influencing solubility and crystal packing .
Biological Activity
The compound 2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including imidazole and thiazole rings. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.5 g/mol. The structural features include:
- Imidazole Ring : Known for its role in various biological activities, particularly in enzyme inhibition.
- Thiazole Ring : Often associated with antimicrobial and anti-inflammatory properties.
- Sulfanyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The imidazole moiety may act as a competitive inhibitor by binding to the active sites of enzymes, thus blocking their function.
- Antioxidant Activity : The presence of sulfur may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. A study evaluating similar imidazole derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | TBD |
| Streptomycin (Control) | 28 |
Anti-inflammatory Effects
Imidazole derivatives have been reported to possess anti-inflammatory properties. The compound's thiazole component may enhance these effects by modulating inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
Case Studies
- Case Study on Antimicrobial Activity : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy using the cylinder well diffusion method. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
- Case Study on Anticancer Activity : A study focused on imidazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential for development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A key step involves coupling a thiol-containing imidazole intermediate with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane or ethanol under reflux (20–25°C). Subsequent reaction with 2-aminothiazole derivatives under controlled pH ensures acetamide bond formation. Purification typically involves recrystallization from ethanol-DMF mixtures .
- Critical Parameters : Solvent choice (dioxane vs. ethanol), reaction temperature, and stoichiometry of triethylamine significantly impact yield. For example, excess chloroacetyl chloride may lead to byproducts, necessitating rigorous TLC monitoring .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to verify the presence of aromatic protons (δ 7.0–8.5 ppm) and thiazole/imidazole carbons (δ 120–150 ppm). IR spectroscopy confirms sulfanyl (C–S, ~600–700 cm) and amide (N–H, ~3300 cm; C=O, ~1650 cm) groups .
- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (e.g., calculated via PubChem data) to confirm purity >95% .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µg/mL.
- MTT Assays : Evaluate cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. The thiazole and imidazole moieties may enhance DNA intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides precise bond lengths/angles. For example:
- Key Metrics : Confirm the dihedral angle between the imidazole and thiazole rings (expected: 45–60°). Validate hydrogen bonding (N–H⋯O/S) in the acetamide group, which stabilizes the crystal lattice .
- Challenges : Twinning or low-resolution data may require iterative refinement in SHELXPRO. High thermal motion in the phenyl groups demands anisotropic displacement parameter modeling .
Q. How to address contradictions between computational and experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level and simulate NMR/IR spectra. Discrepancies in chemical shifts (e.g., thiazole protons) may arise from solvent effects (DMSO vs. CDCl) or conformational flexibility .
- Validation : Cross-check experimental IR peaks with computed vibrational modes. For example, a missing C=O stretch in IR may indicate amide tautomerization or impurities, necessitating HPLC-MS analysis .
Q. What strategies optimize reaction yield in scale-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature (20–60°C), solvent polarity (dioxane vs. THF), and catalyst loading (e.g., DMAP for acylation).
- Response Surface Modeling : Use a central composite design to maximize yield (>80%). For instance, higher temperatures (50°C) improve imidazole-thiol reactivity but may degrade the thiazole moiety, requiring trade-off analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
